molecular formula C16H26N2O2S B344652 1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine CAS No. 326612-36-6

1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine

Cat. No. B344652
CAS RN: 326612-36-6
M. Wt: 310.5g/mol
InChI Key: CYVLGKXXNURMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

1-Ethylpiperazine may be used in the preparation of 2- (2-methoxy-5- ((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1 H -benzo [ d ]imidazole hydrochloride and 2- (5- ((4-ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)-1 H -benzo [d]imidazole hydrochloride . Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine consists of 19 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom.

Safety and Hazards

1-Ethylpiperazine has several hazard statements including H226 - H302 - H314 - H317 - H335. Precautionary statements include P210 - P233 - P280 - P301 + P312 - P303 + P361 + P353 - P305 + P351 + P338. It has hazard classifications such as Acute Tox. 4 Oral - Eye Dam. 1 - Flam. Liq. 3 - Skin Corr. 1B - Skin Sens. 1B - STOT SE 3 .

properties

IUPAC Name

1-ethyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S/c1-6-17-7-9-18(10-8-17)21(19,20)16-14(4)12(2)11-13(3)15(16)5/h11H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVLGKXXNURMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine

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